molecular formula C20H19NO3 B10886135 2-oxo-2-phenylethyl 4-(1H-indol-3-yl)butanoate

2-oxo-2-phenylethyl 4-(1H-indol-3-yl)butanoate

Cat. No.: B10886135
M. Wt: 321.4 g/mol
InChI Key: YOAFTOQFXYYSAL-UHFFFAOYSA-N
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Description

2-oxo-2-phenylethyl 4-(1H-indol-3-yl)butanoate is a synthetic organic compound that combines an indole moiety with a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 4-(1H-indol-3-yl)butanoate typically involves the esterification of 4-(1H-indol-3-yl)butanoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an indole moiety with a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

phenacyl 4-(1H-indol-3-yl)butanoate

InChI

InChI=1S/C20H19NO3/c22-19(15-7-2-1-3-8-15)14-24-20(23)12-6-9-16-13-21-18-11-5-4-10-17(16)18/h1-5,7-8,10-11,13,21H,6,9,12,14H2

InChI Key

YOAFTOQFXYYSAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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